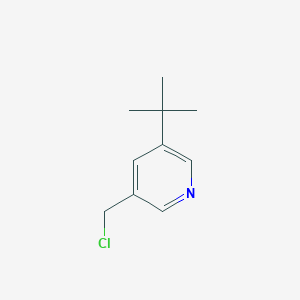
3-(tert-Butyl)-5-(chloromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butyl)-5-(chloromethyl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 3-position and a chloromethyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-5-(chloromethyl)pyridine typically involves the chloromethylation of 3-(tert-butyl)pyridine. This can be achieved through the reaction of 3-(tert-butyl)pyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl intermediate, which then attaches to the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it more suitable for large-scale production.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of a methyl group, altering the compound’s properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and amines.
Oxidation Products: Oxidation can yield aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduction typically results in the formation of a methyl group.
科学研究应用
3-(tert-Butyl)-5-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new biochemical tools.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 3-(tert-Butyl)-5-(chloromethyl)pyridine exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond and altering the compound’s properties. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
相似化合物的比较
3-(tert-Butyl)pyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)pyridine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
3-(tert-Butyl)-5-methylpyridine: Similar structure but with a methyl group instead of a chloromethyl group, leading to different reactivity.
Uniqueness: 3-(tert-Butyl)-5-(chloromethyl)pyridine is unique due to the presence of both the tert-butyl and chloromethyl groups, which confer distinct steric and electronic properties. This combination makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications.
属性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC 名称 |
3-tert-butyl-5-(chloromethyl)pyridine |
InChI |
InChI=1S/C10H14ClN/c1-10(2,3)9-4-8(5-11)6-12-7-9/h4,6-7H,5H2,1-3H3 |
InChI 键 |
ACNCHZGPIUUBBZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CN=CC(=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)
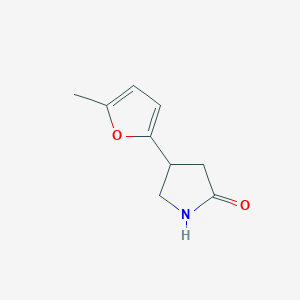
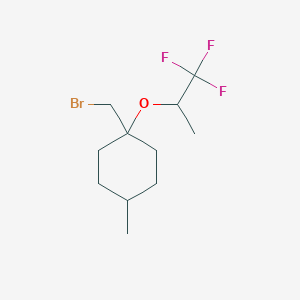
![3-[(Ethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B13621569.png)
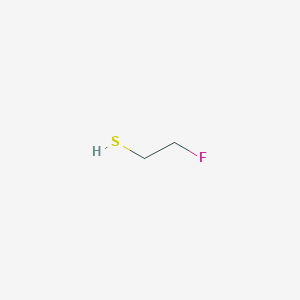
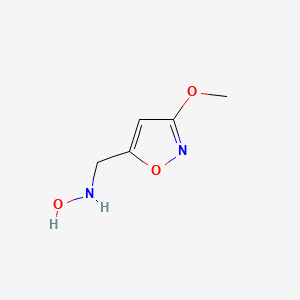
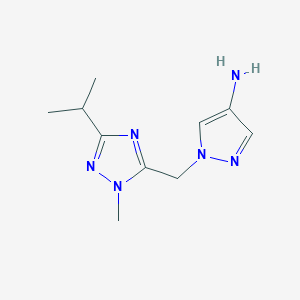
![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)
![rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)
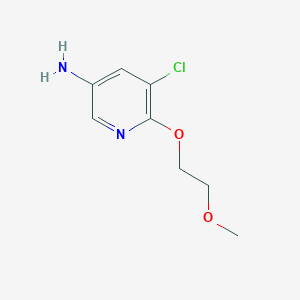
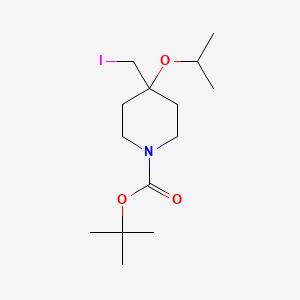
![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)
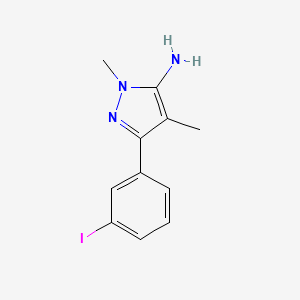
![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
